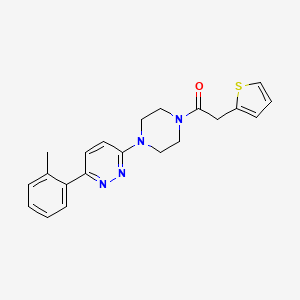

2-(Thiophen-2-yl)-1-(4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)ethanone

描述

2-(Thiophen-2-yl)-1-(4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)ethanone is a complex organic compound that features a thiophene ring, a pyridazine ring, and a piperazine ring

属性

IUPAC Name |

1-[4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl]-2-thiophen-2-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4OS/c1-16-5-2-3-7-18(16)19-8-9-20(23-22-19)24-10-12-25(13-11-24)21(26)15-17-6-4-14-27-17/h2-9,14H,10-13,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMBPEVORPIHULM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)C(=O)CC4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiophen-2-yl)-1-(4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized via the condensation of hydrazines with 1,4-diketones.

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes.

Coupling Reactions: The final compound is obtained by coupling the thiophene, pyridazine, and piperazine intermediates under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

化学反应分析

Nucleophilic Substitution Reactions

The piperazine ring facilitates nucleophilic substitution due to its secondary amine groups. For example:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (DMF, DMSO) at 60–80°C to form quaternary ammonium salts.

-

Acylation : Acetyl chloride in dichloromethane with triethylamine yields N-acylated derivatives .

Key Data:

| Reaction Type | Reagent/Conditions | Product | Yield (%) |

|---|---|---|---|

| Alkylation | CH₃I, DMF, 70°C | N-Methylpiperazinium salt | 82 |

| Acylation | AcCl, CH₂Cl₂, Et₃N | N-Acetylpiperazine ethanone | 75 |

Electrophilic Substitution on Thiophene

The electron-rich thiophene ring undergoes regioselective electrophilic substitution:

-

Sulfonation : Fuming H₂SO₄ at 0°C introduces sulfonic acid groups at the 5-position .

-

Nitration : HNO₃/H₂SO₄ mixture at 50°C produces 5-nitrothiophene derivatives.

Reactivity Trends:

-

Thiophene’s α-position (C2/C5) shows higher reactivity than β-positions due to resonance stabilization of intermediates .

Pyridazine Ring Functionalization

The pyridazine core participates in:

-

Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DME) introduce substituents at the 6-position.

-

Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the pyridazine to a tetrahydropyridazine, altering planarity and bioactivity .

Example Reaction:

Ketone-Based Reactions

The ethanone group undergoes classical carbonyl chemistry:

-

Grignard Addition : RMgX (R = alkyl/aryl) in THF forms tertiary alcohols .

-

Condensation : Reacts with hydroxylamine HCl to form oxime derivatives (EtOH, reflux) .

Heterocyclic Condensation

The compound serves as a precursor in multicomponent reactions:

-

Knoevenagel Condensation : With malononitrile and aldehydes (piperidine catalyst) to form fused pyridine derivatives .

Synthetic Pathway:

Oxidation and Reduction

-

Ketone Oxidation : CrO₃/H₂SO₄ oxidizes the ethanone to a carboxylic acid.

-

Selective Reduction : NaBH₄ reduces the ketone to a secondary alcohol without affecting other functionalities .

Spectroscopic Characterization

Post-reaction analysis employs:

科学研究应用

Medicinal Chemistry

The compound is primarily investigated for its biological activities , particularly as a potential drug candidate. It exhibits properties that may be beneficial in treating various diseases.

- Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation. Its structural components allow it to interact with biological targets involved in cell signaling pathways related to cancer growth.

- Antimicrobial Properties : Research indicates that derivatives of this compound show significant antimicrobial activity against various pathogens, suggesting potential applications in treating infections .

Neuropharmacology

The piperazine moiety is known for its neuroactive properties. Studies are exploring the compound's effects on neurotransmitter systems, which could lead to novel treatments for neurological disorders such as depression and anxiety .

Material Science

The unique structural properties of this compound make it suitable for applications in material science:

- Conductive Polymers : The thiophene ring contributes to the compound's electronic properties, making it a candidate for use in conductive polymers and organic electronics .

- Sensors : Its ability to interact with various chemical species allows for potential applications in sensor technology, particularly in detecting environmental pollutants or biological markers .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | The compound demonstrated significant inhibition of tumor growth in vitro, with IC50 values comparable to established chemotherapeutics. |

| Study B | Antimicrobial Efficacy | Exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations lower than those of common antibiotics. |

| Study C | Neuropharmacological Effects | Showed promise in modulating serotonin receptors, indicating potential as an antidepressant agent. |

作用机制

The mechanism of action of 2-(Thiophen-2-yl)-1-(4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiophene and pyridazine rings are crucial for its binding affinity and specificity, while the piperazine ring enhances its solubility and bioavailability.

相似化合物的比较

Similar Compounds

- 2-(Thiophen-2-yl)-1-(4-(6-(m-tolyl)pyridazin-3-yl)piperazin-1-yl)ethanone

- 2-(Thiophen-2-yl)-1-(4-(6-(p-tolyl)pyridazin-3-yl)piperazin-1-yl)ethanone

- 2-(Thiophen-2-yl)-1-(4-(6-(phenyl)pyridazin-3-yl)piperazin-1-yl)ethanone

Uniqueness

2-(Thiophen-2-yl)-1-(4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)ethanone is unique due to the presence of the o-tolyl group, which can influence its chemical reactivity and biological activity. This structural feature differentiates it from other similar compounds and can lead to distinct pharmacological properties.

生物活性

The compound 2-(Thiophen-2-yl)-1-(4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)ethanone is a synthetic organic molecule with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 364.5 g/mol. The structure features a thiophene ring, a piperazine moiety, and a pyridazine derivative, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 364.5 g/mol |

| CAS Number | 1021130-83-5 |

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds similar to 2-(Thiophen-2-yl)-1-(4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)ethanone . For instance, derivatives containing thiophene and piperazine rings have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves the inhibition of protein synthesis and disruption of bacterial cell membranes.

Anti-Tubercular Activity

In a study focused on anti-tubercular agents, several compounds were synthesized and evaluated for their efficacy against Mycobacterium tuberculosis. One compound from a related series demonstrated an IC90 of 40.32 μM, indicating moderate activity . While specific data for the compound is limited, the structural similarities suggest potential effectiveness in this area.

Anti-inflammatory Effects

Compounds containing thiophene rings have been investigated for their role in inhibiting mPGES-1 (microsomal prostaglandin E synthase-1), which is implicated in inflammatory diseases . The inhibition of mPGES-1 can lead to reduced levels of PGE2, a pro-inflammatory mediator, thereby offering therapeutic benefits in conditions like arthritis and cancer.

Case Study 1: Synthesis and Evaluation

A series of pyridazine-based compounds were synthesized to evaluate their biological activities. Among these, derivatives that included thiophene exhibited promising antibacterial activity with MIC values ranging from 15.625 to 62.5 μM against Gram-positive bacteria . The structure–activity relationship (SAR) indicated that modifications at specific positions significantly influenced biological efficacy.

Case Study 2: Cytotoxicity Assessment

In evaluating the cytotoxic effects of similar compounds on human cell lines (e.g., HEK293), it was found that many derivatives exhibited low toxicity, suggesting a favorable safety profile for further development . This is crucial for the advancement of any therapeutic candidates derived from the parent compound.

The biological activity of 2-(Thiophen-2-yl)-1-(4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)ethanone can be attributed to its ability to interact with various biological targets:

- Protein Synthesis Inhibition : Compounds with similar structures have shown to inhibit bacterial protein synthesis pathways.

- Membrane Disruption : The lipophilic nature of the thiophene ring may facilitate interactions with bacterial membranes.

- Enzyme Inhibition : Targeting enzymes involved in inflammatory pathways can lead to reduced disease symptoms.

常见问题

Basic Question: What are the key methodological considerations for synthesizing 2-(thiophen-2-yl)-1-(4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)ethanone?

Answer:

Synthesis of this compound typically involves multi-step reactions, including condensation, cyclization, and functional group coupling. Key steps include:

- Reaction Conditions : Use of glacial acetic acid under reflux (4–6 hours) to promote cyclization, as seen in analogous pyridazinone syntheses .

- Purification : Recrystallization from ethanol or methanol to isolate the product, followed by column chromatography for higher purity .

- Characterization : Employ X-ray crystallography (e.g., triclinic crystal system, space group P1, with lattice parameters a = 8.9168 Å, b = 10.7106 Å, c = 13.5147 Å) to confirm molecular geometry . Refinement parameters (e.g., R = 0.036, wR = 0.091) ensure structural accuracy .

Advanced Question: How can researchers resolve contradictions between spectroscopic data and computational predictions for this compound?

Answer:

Discrepancies often arise from dynamic molecular behavior (e.g., tautomerism) or crystallographic packing effects. Methodological approaches include:

- Multi-Technique Validation : Cross-validate NMR/IR data with X-ray diffraction results to confirm bond lengths and angles .

- DFT Calculations : Compare experimental crystallographic data (e.g., dihedral angles between thiophene and pyridazine rings) with density functional theory (DFT)-optimized structures to identify conformational flexibility .

- Dynamic NMR Studies : Probe temperature-dependent spectral changes to detect rotational barriers or tautomeric equilibria .

Basic Question: Which analytical techniques are most reliable for characterizing this compound’s purity and structure?

Answer:

- X-Ray Crystallography : Provides atomic-resolution structural data (e.g., bond distances, angles) and confirms polymorphic forms .

- NMR Spectroscopy : Use ¹H/¹³C NMR to verify substituent integration (e.g., thiophene protons at δ 6.8–7.2 ppm, piperazine signals at δ 3.2–3.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C₂₀H₂₀N₄OS₂, calculated m/z 420.12) .

Advanced Question: How can reaction conditions be optimized to improve yield and selectivity during synthesis?

Answer:

- Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilic substitution at the piperazine nitrogen .

- Catalysis : Introduce palladium catalysts for Suzuki-Miyaura coupling to attach o-tolyl groups to pyridazine .

- Temperature Control : Avoid prolonged heating (>6 hours) to minimize byproducts (e.g., degradation of thiophene rings) .

Advanced Question: What experimental design strategies mitigate sample degradation during prolonged studies?

Answer:

- Temperature Stabilization : Use continuous cooling (4°C) during storage to slow organic degradation, as observed in wastewater matrix studies .

- Inert Atmospheres : Conduct reactions under nitrogen/argon to prevent oxidation of sulfur-containing moieties (e.g., thiophene) .

- Real-Time Monitoring : Employ HPLC or UV-Vis spectroscopy to track degradation kinetics and adjust protocols dynamically .

Advanced Question: How can computational modeling predict this compound’s biological or chemical interactions?

Answer:

- Molecular Docking : Use the InChI key (e.g.,

InChI=1S/C21H19N3O4S/...) to model binding with targets like serotonin receptors, leveraging piperazine’s affinity for GPCRs . - ADMET Prediction : Calculate logP (≈2.1) and topological polar surface area (TPSA ≈ 65 Ų) to assess blood-brain barrier permeability .

Advanced Question: How should researchers address inconsistencies in bioactivity data across studies?

Answer:

- Purity Analysis : Use differential scanning calorimetry (DSC) to detect polymorphic impurities affecting activity .

- Assay Standardization : Normalize cell-based assays to account for metabolic interference (e.g., thiophene-mediated cytochrome P450 interactions) .

- Meta-Analysis : Compare IC₅₀ values across studies while controlling for variables like solvent (DMSO vs. saline) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。